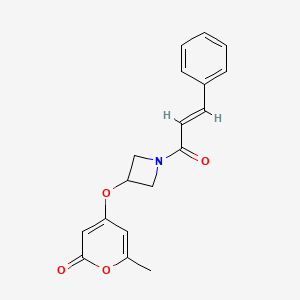
(E)-4-((1-cinnamoylazetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-((1-cinnamoylazetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a cinnamoyl group attached to an azetidine ring, which is further connected to a pyranone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((1-cinnamoylazetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multi-step organic reactions. One possible route could start with the preparation of the cinnamoylazetidine intermediate, followed by its coupling with a pyranone derivative under specific reaction conditions. Common reagents might include bases, solvents, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((1-cinnamoylazetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-((1-cinnamoylazetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers often study such compounds to understand their interactions with biological targets and to develop new therapeutic agents.
Medicine
In medicine, derivatives of pyranones are explored for their potential as drugs. The specific biological activities of this compound could make it a candidate for drug development, pending further research.
Industry
Industrially, this compound might be used in the development of new materials, agrochemicals, or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action of (E)-4-((1-cinnamoylazetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one would depend on its specific biological activity. Generally, such compounds interact with molecular targets like enzymes, receptors, or DNA. The cinnamoyl and pyranone moieties might play a role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyranone derivatives or cinnamoyl-containing molecules. Examples could be:
- 4-hydroxy-6-methyl-2H-pyran-2-one
- Cinnamoyl chloride
- Azetidine derivatives
Uniqueness
What sets (E)-4-((1-cinnamoylazetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one apart is its unique combination of structural features, which may confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
6-methyl-4-[1-[(E)-3-phenylprop-2-enoyl]azetidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-13-9-15(10-18(21)22-13)23-16-11-19(12-16)17(20)8-7-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHSTSHKVQSWSO-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














